5-Iodo-N2-isopropylpyridine-2,3-diamine
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Overview
Description
5-Iodo-N2-isopropylpyridine-2,3-diamine is a chemical compound with the molecular formula C8H13IN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N2-isopropylpyridine-2,3-diamine typically involves the iodination of N2-isopropylpyridine-2,3-diamine. One common method is the reaction of N2-isopropylpyridine-2,3-diamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N2-isopropylpyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common, using palladium acetate or palladium chloride as catalysts.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or organometallic derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
5-Iodo-N2-isopropylpyridine-2,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Iodo-N2-isopropylpyridine-2,3-diamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The isopropyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
N2-Isopropylpyridine-2,3-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,4-dimethoxypyrimidine: Another iodine-containing heterocyclic compound with different electronic properties and reactivity.
Phenazine Derivatives: Contain nitrogen atoms in a fused ring system, exhibiting different biological activities and synthetic routes.
Uniqueness
5-Iodo-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both iodine and isopropyl groups, which confer distinct reactivity and binding properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12IN3 |
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Molecular Weight |
277.11 g/mol |
IUPAC Name |
5-iodo-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12IN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
UOHYYVLUWQHVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)I)N |
Origin of Product |
United States |
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